4-Chloro-6-ethyl-1,3,5-triazin-2-amine
Overview
Description
4-Chloro-6-ethyl-1,3,5-triazin-2-amine is a derivative of the 1,3,5-triazine family, which is known for its diverse biological activities. This compound is characterized by the presence of a chloro group at the 4-position, an ethyl group at the 6-position, and an amino group at the 2-position on the triazine ring. The triazine ring is a six-membered heterocyclic ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-ethyl-1,3,5-triazin-2-amine typically involves the substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ethylamine and ammonia. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an ice-bath to control the temperature and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the reaction efficiency, yield, and purity of the product . These methods also reduce the reaction time and energy consumption, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-ethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling reactions: It can participate in coupling reactions with aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, ethylamine, and ammonia for substitution reactions . Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions include substituted triazines, amines, and oxides . These products have significant applications in various fields, including pharmaceuticals and agrochemicals.
Scientific Research Applications
4-Chloro-6-ethyl-1,3,5-triazin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-6-ethyl-1,3,5-triazin-2-amine involves the inhibition of key enzymes and pathways in microbial and cancer cells. The compound targets DNA gyrase and topoisomerase, essential enzymes for DNA replication and cell division . By inhibiting these enzymes, the compound prevents the proliferation of microbial and cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2,4,6-Trichloro-1,3,5-triazine
- 4,6-Dichloro-1,3,5-triazin-2-amine
- 4,6-Dichloro-1,3,5-triazin-2-yl)morpholine
Uniqueness
4-Chloro-6-ethyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 6-position enhances its lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets . This makes it more effective in its biological applications compared to other triazine derivatives.
Properties
IUPAC Name |
4-chloro-6-ethyl-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4/c1-2-3-8-4(6)10-5(7)9-3/h2H2,1H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAGODLDRBEJEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC(=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275264 | |
Record name | 4-chloro-6-ethyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30369-28-9 | |
Record name | 4-chloro-6-ethyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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